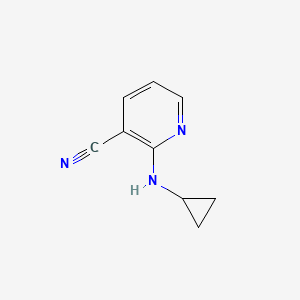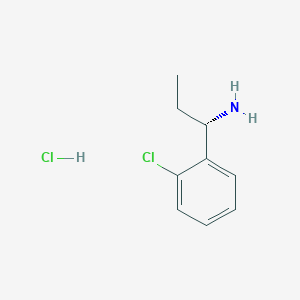
4-Iodo-1H-pyrrole-2-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 4-iodo-1H-pyrrole-2-carboxylate (MIPC) is an organic compound containing an iodine atom and a pyrrole ring. It is a versatile reagent used in organic synthesis, especially in the field of medicinal chemistry. MIPC has a wide range of biological applications, including drug design and development, protein engineering, and in vitro diagnostics. MIPC is also used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
Recherche en protéomique
“4-Iodo-1H-pyrrole-2-carboxylate de méthyle” est un produit destiné aux applications de recherche en protéomique . La protéomique est l'étude à grande échelle des protéines, en particulier de leurs structures et de leurs fonctions. Ce composé pourrait être utilisé dans l'analyse de la structure et de la fonction des protéines, l'identification des interactions protéiques et la découverte de biomarqueurs de maladies.
Synthèse de composés thérapeutiquement actifs
Le pyrrole et ses dérivés, y compris “this compound”, ont des applications diverses dans les composés thérapeutiquement actifs . Ceux-ci comprennent:
Fongicides : Les dérivés du pyrrole peuvent être utilisés dans la synthèse de fongicides . Les fongicides sont des composés chimiques biocides utilisés pour tuer les champignons parasites ou leurs spores.
Antibiotiques : Les dérivés du pyrrole peuvent également être utilisés dans la synthèse d'antibiotiques . Les antibiotiques sont des médicaments qui aident à arrêter les infections causées par des bactéries.
Médicaments anti-inflammatoires : Les dérivés du pyrrole peuvent être utilisés dans la synthèse de médicaments anti-inflammatoires . Ces médicaments sont utilisés pour réduire l'inflammation et soulager ses symptômes.
Médicaments hypolipidémiants : Les dérivés du pyrrole peuvent être utilisés dans la synthèse de médicaments hypolipidémiants . Ces médicaments sont utilisés pour abaisser le taux de cholestérol dans le corps, ce qui peut aider à prévenir les maladies cardiaques.
Agents antitumoraux : Les dérivés du pyrrole peuvent être utilisés dans la synthèse d'agents antitumoraux . Ces agents sont utilisés pour prévenir la croissance des tumeurs.
Recherche chimique
“this compound” possède des propriétés uniques et des applications potentielles, ce qui en fait un sujet d'intérêt en recherche chimique. Il pourrait être utilisé dans la synthèse d'autres molécules complexes, ou comme élément constitutif dans la création de nouveaux matériaux.
Propriétés
IUPAC Name |
methyl 4-iodo-1H-pyrrole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6INO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNGDJYQOKCQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CN1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470404 | |
| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-41-8 | |
| Record name | 1H-Pyrrole-2-carboxylic acid, 4-iodo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40740-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-iodo-1H-pyrrole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

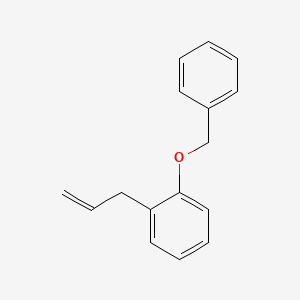
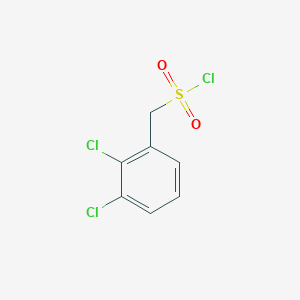
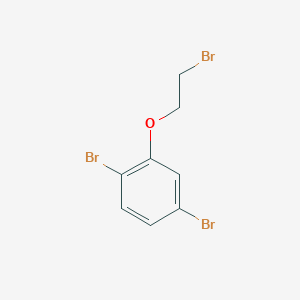
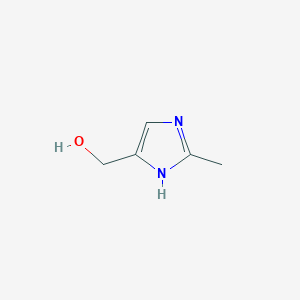

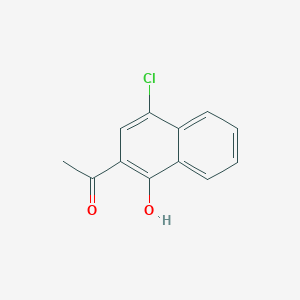
![4-Nitrobenzyl 6-(1-hydroxyethyl)-3,7-dioxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1354228.png)
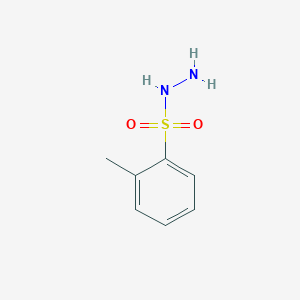

![6-Chloro-2,3-diphenylimidazo[1,2-b]pyridazine](/img/structure/B1354239.png)
